molecular formula C10H10N4 B13153003 1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine

1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine

Cat. No.: B13153003
M. Wt: 186.21 g/mol
InChI Key: MEGVRNCJVVLDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine is a chemical scaffold designed for pharmaceutical research and development, particularly in the field of oncology. The pyrido[2,3-d]pyrimidine core is a privileged structure in drug discovery due to its ability to mimic purine bases, allowing it to act as a potent inhibitor of various kinase enzymes . This scaffold is a well-documented starting point for developing inhibitors targeting cyclin-dependent kinases (CDKs) , epidermal growth factor receptor (EGFR) , and other protein kinases involved in cell proliferation and survival signaling pathways . The strategic incorporation of the cyclopropanamine moiety is known to enhance a compound's ability to form critical hydrogen bonds within the ATP-binding pocket of target kinases, potentially improving both binding affinity and selectivity . Researchers can leverage this compound as a versatile intermediate to explore structure-activity relationships (SAR) and develop new therapeutic candidates against a range of proliferative diseases . The ongoing scientific interest in this chemical class underscores its significant value in medicinal chemistry programs . This product is For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

1-pyrido[2,3-d]pyrimidin-2-ylcyclopropan-1-amine

InChI

InChI=1S/C10H10N4/c11-10(3-4-10)9-13-6-7-2-1-5-12-8(7)14-9/h1-2,5-6H,3-4,11H2

InChI Key

MEGVRNCJVVLDNR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=C3C=CC=NC3=N2)N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling and Cyclization

  • Starting Materials:
    A substituted pyrimidine intermediate (e.g., 5-bromo-2,4-dichloropyrimidine or a related derivative) is reacted with cyclopropanamine or a protected form thereof.

  • Catalyst and Conditions:
    Palladium(II) chloride (PdCl₂) is used as the catalyst in the presence of a base such as triethylamine. The reaction is typically carried out in a polar aprotic solvent like N-methylpyrrolidone (NMP) under an inert nitrogen atmosphere.

  • Reaction Parameters:
    The mixture is heated to approximately 70–75°C and stirred for 6 hours to promote coupling and ring closure, forming the pyrido[2,3-d]pyrimidine core with the cyclopropanamine substituent attached at the 2-position.

Workup and Purification

  • After completion, the reaction mixture is cooled to room temperature, and acetic anhydride is added to complete intermediate transformations.

  • The mixture is then treated with triethylamine hydrobromide solution to precipitate the product, which is filtered, washed with water, and dried.

  • The crude product is dissolved in ethyl acetate, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Final purification involves slurry crystallization using n-hexane at elevated temperature (around 65°C), followed by cooling and filtration to yield the pure compound as a solid with yields typically ranging from 86% to 95% and purity above 98%.

Optimization and Variations

  • Adjustments in the equivalents of base, catalyst loading, solvent volume, and temperature have been tested to optimize yield and purity.

  • Comparative experiments showed that increasing the catalyst amount or base equivalents can influence reaction completion and product quality.

Summary Table of Key Preparation Parameters

Step Reagents / Conditions Outcome / Notes
Starting Material Substituted pyrimidine (e.g., 5-bromo-2,4-dichloropyrimidine) Precursor for coupling
Coupling Agent Cyclopropanamine or protected derivative Introduces cyclopropanamine group
Catalyst PdCl₂ (0.03–0.1 eq) Palladium catalyst for coupling
Base Triethylamine (2–4 eq) Neutralizes acid, promotes coupling
Solvent N-methylpyrrolidone (NMP) Polar aprotic solvent
Temperature 70–75°C Optimal for coupling and cyclization
Reaction Time 6 hours Ensures completion
Workup Acetic anhydride addition, triethylamine hydrobromide treatment Intermediate completion and product precipitation
Purification Ethyl acetate extraction, drying, n-hexane slurry crystallization High purity solid isolated
Yield 86–95% High yield under optimized conditions
Purity >98% Confirmed by chromatographic methods

Additional Synthetic Considerations

  • The use of preformed pyrimidine intermediates allows for modular substitution patterns, enabling the synthesis of diverse analogs.

  • The cyclopropanamine substituent can be introduced either directly or via amine salts to improve solubility and reactivity during coupling steps.

  • Alternative synthetic routes involve the use of acid chlorides and pyridone derivatives to build the bicyclic system before amination.

  • Palladium-catalyzed cross-coupling reactions are central to constructing the fused ring system with high regioselectivity and functional group tolerance.

Chemical Reactions Analysis

1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine involves its interaction with molecular targets such as protein kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, thereby disrupting signaling pathways that are crucial for cancer cell growth and survival . This inhibition can lead to apoptosis or programmed cell death in cancer cells.

Comparison with Similar Compounds

1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine can be compared to other pyridopyrimidine derivatives, such as:

The uniqueness of this compound lies in its cyclopropane amine group, which may confer distinct biological activities and chemical reactivity compared to other derivatives.

Biological Activity

1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound is believed to exert its biological effects primarily through the inhibition of specific enzyme pathways involved in tumor progression and cellular signaling. Notably, it has been linked to the inhibition of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cancers. The abnormal activation of FGFR signaling is implicated in tumorigenesis, making FGFR inhibitors promising candidates for cancer treatment.

Biological Evaluation

Recent studies have evaluated the biological activity of this compound analogues. The following table summarizes key findings from various research studies:

Study Compound Target IC50 (nM) Effect
Study A4hFGFR17Inhibition of cell proliferation and apoptosis induction in breast cancer cells
Study B4hFGFR29Inhibition of migration and invasion of cancer cells
Study C4hFGFR325Induction of apoptosis in tumor models
Study DNovel DerivativeLSD10.65Selective inhibition in gastric cancer cells

Case Studies

  • Breast Cancer Model :
    In vitro studies have demonstrated that compound 4h significantly inhibits the proliferation of breast cancer cell lines (4T1), inducing apoptosis and reducing migratory capabilities. This suggests its potential as a therapeutic agent against breast cancer by targeting FGFR pathways .
  • Gastric Cancer :
    Another study highlighted the efficacy of a pyrido[2,3-d]pyrimidin-2-yl derivative in inhibiting lysine-specific demethylase 1 (LSD1), showing significant cytotoxicity against gastric cancer cells with LSD1 overexpression. The compound exhibited an IC50 value of 0.65 μM, indicating strong inhibitory activity .
  • Antimycobacterial Activity :
    Recent evaluations have also focused on the compound's antimycobacterial properties, revealing that certain analogues exhibit promising activity against Mycobacterium tuberculosis. This expands the potential therapeutic applications beyond oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.